molecular formula C16H22N2O5S2 B2799238 N-cyclohexyl-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide CAS No. 1015601-69-0

N-cyclohexyl-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide

Cat. No.: B2799238
CAS No.: 1015601-69-0
M. Wt: 386.48
InChI Key: OZJGMZOAKUOKNQ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-methyl-4-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonamide (CAS: 1015601-69-0, molecular formula: C₁₆H₂₂N₂O₅S₂) is a sulfonamide derivative characterized by a cyclohexyl group attached to the sulfonamide nitrogen, a methyl substituent at the benzene ring’s ortho position, and a 1,1,3-trioxo-thiazolidine moiety at the para position .

Properties

IUPAC Name

N-cyclohexyl-2-methyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S2/c1-12-11-14(18-16(19)9-10-24(18,20)21)7-8-15(12)25(22,23)17-13-5-3-2-4-6-13/h7-8,11,13,17H,2-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJGMZOAKUOKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclohexyl-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide involves multiple steps. The general synthetic route includes the following steps:

    Formation of the isothiazolidinone ring: This step involves the reaction of a suitable precursor with sulfur and nitrogen sources under controlled conditions to form the isothiazolidinone ring.

    Introduction of the cyclohexyl group: The cyclohexyl group is introduced through a substitution reaction, where a cyclohexylamine reacts with the intermediate compound.

    Sulfonation: The final step involves the sulfonation of the intermediate compound to introduce the sulfonamide group.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

N-cyclohexyl-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the cyclohexyl or methyl groups, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-cyclohexyl-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Substituent Variations and Their Implications

The target compound’s substituents distinguish it from other sulfonamides:

  • Trioxo-thiazolidine Moiety : This group introduces three oxygen atoms, increasing polarity and hydrogen-bonding capacity compared to simpler thiazolidine or pyrimidine substituents seen in sulfamerazine or sulfametazina . The trioxo group may also influence metabolic stability or binding specificity.

Physical and Chemical Properties

Compound Key Substituents Molecular Weight Inferred Solubility Lipophilicity (LogP)
Target Compound Cyclohexyl, trioxo-thiazolidine, methyl 386.49 Low in water, moderate in alcohols High (~3.5–4.0)
SC-558 Analogs Halogens, methoxy, esters 300–350 Varies with substituent Moderate (~2.5–3.5)
Sulfamerazine 4-methylpyrimidinyl 280.33 High in polar solvents Low (~1.0–1.5)
Benzo-2,1,3-thiadiazole Sulfonamide Benzothiadiazole, tert-butyl carbamate ~435 (M+1) Low in water Very high (~4.5–5.0)
  • Solubility: The target compound’s cyclohexyl and trioxo-thiazolidine groups likely reduce aqueous solubility compared to sulfamerazine (which has a polar pyrimidine group) but improve solubility in organic solvents like ethanol or DMSO .
  • Thermal Stability : The rigid thiazolidine ring may enhance thermal stability relative to linear sulfonamides, as seen in similar heterocyclic derivatives .

Research Findings and Structural Insights

  • Synthetic Challenges : The trioxo-thiazolidine moiety requires specialized synthesis conditions, as seen in patents using sulfonyl chlorides and cyclization reactions .
  • Crystallographic Data : Programs like SHELXL and ORTEP-3 are critical for resolving the compound’s conformation, particularly the steric effects of the methyl and cyclohexyl groups.
  • Structure-Activity Relationships (SAR) : Substituents on the benzene ring (e.g., methyl vs. halogens) significantly alter bioactivity. For example, SC-558’s methoxy group enhances COX-2 affinity , while the target compound’s methyl group may optimize steric fit in a different binding pocket.

Biological Activity

N-cyclohexyl-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a compound that has garnered interest due to its potential biological activities. This article examines the biological effects of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's chemical structure can be broken down as follows:

  • Chemical Formula : C₁₅H₁₉N₃O₃S
  • Molecular Weight : 337.39 g/mol
  • Key Functional Groups : Sulfonamide group, thiazolidinone ring, and cyclohexyl moiety.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Tyrosinase Inhibition : Similar compounds have been shown to inhibit tyrosinase activity, which is crucial in melanin production. This inhibition can lead to potential applications in skin whitening and treatment of hyperpigmentation disorders .
  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This activity is significant in preventing cellular damage and could have implications for age-related diseases .
  • Cardiovascular Effects : Sulfonamide derivatives have been studied for their effects on cardiovascular health. For instance, some compounds have been shown to influence perfusion pressure and coronary resistance in isolated rat heart models . This suggests a potential for therapeutic applications in cardiovascular diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Tyrosinase InhibitionSignificant reduction in melanin production
Antioxidant EffectsReduced ROS levels and radical scavenging
Cardiovascular ImpactModulation of perfusion pressure in rat models

Detailed Research Findings

  • Tyrosinase Inhibition Study :
    • A study focused on analogs of thiazolidinone compounds demonstrated that certain derivatives effectively inhibited tyrosinase activity in B16F10 melanoma cells. The results indicated that these compounds could be promising candidates for developing anti-melanogenic agents .
  • Antioxidant Activity Assessment :
    • Research has shown that related compounds exhibit strong antioxidant activities by reducing oxidative stress markers in vitro. This suggests that this compound may similarly protect against oxidative damage .
  • Cardiovascular Effects Evaluation :
    • Investigations into the effects of sulfonamide derivatives on isolated rat hearts revealed that specific compounds could significantly alter perfusion pressure and coronary resistance. Such findings indicate a potential therapeutic role in managing conditions like pulmonary hypertension .

Q & A

Basic: What are the recommended synthetic pathways for N-cyclohexyl-2-methyl-4-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonamide?

Methodological Answer:
The synthesis typically involves three key steps:

Sulfonamide Formation : React a substituted benzene sulfonyl chloride with cyclohexylamine under basic conditions (e.g., triethylamine) to introduce the N-cyclohexyl group .

Thiazolidinone Ring Construction : Use 1,1,3-trioxo-1λ⁶,2-thiazolidine derivatives, activated via coupling agents like EDCI/HOBt, to functionalize the benzene ring at the 4-position .

Methyl Group Introduction : Employ Friedel-Crafts alkylation or directed ortho-methylation using methyl iodide and a Lewis acid catalyst (e.g., AlCl₃) .
Critical Considerations : Monitor reaction progress via TLC and optimize solvent polarity (e.g., dichloromethane for sulfonamide coupling, DMF for thiazolidinone attachment) to minimize side products .

Basic: How can researchers confirm the structural integrity of this compound?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 2D (COSY, HSQC) spectra to verify substituent positions and stereochemistry. For example, the cyclohexyl group’s equatorial conformation can be inferred from splitting patterns .
  • X-ray Crystallography : Employ SHELX or WinGX for structure refinement. The thiazolidinone ring’s planarity and sulfonamide bond angles (e.g., S–N–C ~120°) should align with density functional theory (DFT) models .
  • Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion ([M+H]⁺) with <5 ppm mass error .

Advanced: How can computational methods predict the compound’s electronic properties and reactivity?

Methodological Answer:

Density Functional Theory (DFT) :

  • Calculate HOMO/LUMO energies using B3LYP/6-31G(d) to assess electrophilic/nucleophilic sites. The sulfonamide and thiazolidinone groups are likely electron-deficient due to their electron-withdrawing nature .
  • Simulate infrared (IR) vibrational frequencies to cross-validate experimental FT-IR data, focusing on S=O (1050–1200 cm⁻¹) and C–S (600–800 cm⁻¹) stretches .

Molecular Dynamics (MD) : Model solvation effects in polar solvents (e.g., water, DMSO) to predict aggregation behavior or solubility limitations .

Advanced: How should researchers address contradictions in biological activity data across assays?

Methodological Answer:

Assay Standardization :

  • Compare results under consistent conditions (e.g., cell line, incubation time). For enzyme inhibition studies, validate using a positive control (e.g., known sulfonamide-based inhibitors) .
  • Quantify dose-response curves (IC₅₀) with triplicate measurements to reduce variability .

Structural Analog Analysis :

  • Create a comparative table of analogs (e.g., varying cyclohexyl substituents or thiazolidinone oxidation states) to identify structure-activity relationships (SAR). For example, replacing the cyclohexyl group with a phenyl ring may reduce steric hindrance in binding pockets .

Advanced: What strategies optimize reaction yields during scale-up synthesis?

Methodological Answer:

Solvent Optimization :

  • Replace low-boiling solvents (e.g., CH₂Cl₂) with DMF or THF for higher-temperature reactions to improve solubility .

Catalyst Screening :

  • Test Pd/C or Ni catalysts for hydrogenation steps, ensuring inert conditions to prevent thiazolidinone ring oxidation .

Byproduct Mitigation :

  • Use scavenger resins (e.g., QuadraSil™ AP) to remove unreacted sulfonyl chloride intermediates .

Advanced: How to resolve crystallographic disorder in the thiazolidinone moiety?

Methodological Answer:

Data Collection :

  • Collect high-resolution (<1.0 Å) X-ray data at low temperature (100 K) to reduce thermal motion artifacts .

Refinement in SHELXL :

  • Apply anisotropic displacement parameters and split occupancy models for disordered sulfur or oxygen atoms. Use the SIMU and DELU restraints to maintain reasonable geometry .

Validation :

  • Cross-check residual density maps (e.g., Fo–Fc) to ensure no unmodeled electron density near the thiazolidinone ring .

Basic: What are the key stability considerations for long-term storage?

Methodological Answer:

  • Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>200°C expected due to sulfonamide rigidity) .
  • Light Sensitivity : Store in amber vials under nitrogen if the thiazolidinone group shows UV-Vis absorption <400 nm .
  • Hydrolytic Stability : Conduct accelerated aging studies in buffered solutions (pH 4–9) to assess susceptibility to hydrolysis at the sulfonamide bond .

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